1-Pyridin-3-YL-piperazine dihydrochloride
Overview
Description
1-Pyridin-3-YL-piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a pyridine ring attached to a piperazine moiety. This compound is widely used as a building block in the synthesis of various biologically active molecules and pharmaceuticals .
Mechanism of Action
Target of Action
The primary target of 1-Pyridin-3-YL-piperazine dihydrochloride and its derivatives is the α2-adrenergic receptor . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system.
Mode of Action
This compound interacts with its target, the α2-adrenergic receptor, acting as a potent and selective antagonist . This means it binds to the receptor and blocks its normal function, preventing the receptor’s natural ligands (such as norepinephrine) from binding.
Result of Action
By acting as an antagonist at the α2-adrenergic receptor, this compound can influence mood and emotional states. It has potential applications in the treatment of conditions such as depression and anxiety .
Biochemical Analysis
Biochemical Properties
1-Pyridin-3-YL-piperazine dihydrochloride plays a significant role in biochemical reactions, primarily through its interaction with α2-adrenergic receptors. These receptors are involved in the regulation of neurotransmitter release in the central and peripheral nervous systems. The compound acts as an antagonist, binding to the receptors and inhibiting their activity. This interaction can modulate the release of neurotransmitters such as norepinephrine, thereby influencing various physiological processes .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In neuronal cells, it can alter neurotransmitter release and uptake, impacting cell signaling pathways and synaptic transmission. Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins. This can lead to changes in cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to α2-adrenergic receptors. By acting as an antagonist, the compound prevents the receptors from interacting with their natural ligands, such as norepinephrine. This inhibition can lead to a decrease in receptor-mediated signaling pathways, affecting various downstream processes. Additionally, the compound may interact with other biomolecules, such as enzymes, to modulate their activity and influence cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate neurotransmitter release and receptor activity without causing significant adverse effects. At higher doses, the compound may exhibit toxic effects, including neurotoxicity and alterations in cardiovascular function. Threshold effects have been observed, where the compound’s activity increases sharply beyond a certain dosage, leading to pronounced physiological changes .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes involved in neurotransmitter synthesis and degradation. This can lead to changes in metabolite levels and overall metabolic balance within cells. Additionally, the compound may interact with other metabolic pathways, affecting energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and overall effects on cellular function. Additionally, the compound may interact with membrane-bound receptors and transporters, affecting its distribution and transport dynamics .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific biomolecules and modulate their activity. This subcellular localization is crucial for the compound’s overall biochemical and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyridin-3-YL-piperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
In industrial settings, the production of piperazine derivatives often involves the use of commercially available starting materials and coupling reagents. For example, the insertion of the piperazine moiety can be achieved using 1-(1-methylpiperidin-4-yl)piperazine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and 1-hydroxybenzotriazole (HOBt) as coupling reagents .
Chemical Reactions Analysis
Types of Reactions
1-Pyridin-3-YL-piperazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include pyridine N-oxides, piperidine derivatives, and various substituted pyridines .
Scientific Research Applications
1-Pyridin-3-YL-piperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is employed in the study of biological pathways and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including antipsychotic and antidepressant drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyridinyl)piperazine: Known for its use as a reagent in analytical chemistry and its role as an α2-adrenergic receptor antagonist.
1-(4-Pyridyl)piperazine: Used as a building block for the synthesis of various biologically active molecules.
Uniqueness
1-Pyridin-3-YL-piperazine dihydrochloride is unique due to its specific structural configuration, which allows it to interact with a wide range of biological targets. Its versatility in synthetic chemistry and its role in the development of pharmaceuticals make it a valuable compound in both research and industry .
Properties
IUPAC Name |
1-pyridin-3-ylpiperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2ClH/c1-2-9(8-11-3-1)12-6-4-10-5-7-12;;/h1-3,8,10H,4-7H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTFYBJGFSEULO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672125 | |
Record name | 1-(Pyridin-3-yl)piperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
470441-67-9 | |
Record name | 1-(Pyridin-3-yl)piperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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